Hexaminolevulinate Hydrochloride
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2010 and is indicated for carcinoma and has 1 investigational indication.
Structure
2D Structure
Properties
IUPAC Name |
hexyl 5-amino-4-oxopentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3.ClH/c1-2-3-4-5-8-15-11(14)7-6-10(13)9-12;/h2-9,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYXPFZBAZTOCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)CCC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80161486 | |
| Record name | Hexaminolevulinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140898-91-5 | |
| Record name | Pentanoic acid, 5-amino-4-oxo-, hexyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140898-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexaminolevulinate Hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140898915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexaminolevulinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXAMINOLEVULINATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4F329SL1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Nomenclature and Chemical Classification in Scientific Contexts
Hexaminolevulinate (B171288) hydrochloride is chemically identified as the hydrochloride salt of the hexyl ester of 5-aminolevulinic acid (ALA). nih.govcancer.gov In scientific literature, it is classified as a photosensitizing agent and an optical imaging drug. nih.govdrugbank.comprnewswire.com Its structural classification is that of an organonitrogen and organooxygen compound, functionally related to a delta-amino acid. nih.gov The addition of the hexyl ester group to the 5-aminolevulinic acid molecule increases its lipophilicity compared to ALA, a key feature influencing its biological activity. nih.gov
Below is a table of its primary chemical identifiers.
| Identifier | Value | Source(s) |
| IUPAC Name | hexyl 5-amino-4-oxopentanoate (B1257902);hydrochloride | nih.gov |
| Chemical Formula | C11H22ClNO3 | nih.govmedchemexpress.com |
| Molecular Weight | 251.75 g/mol | nih.govmedchemexpress.com |
| CAS Number | 140898-91-5 | nih.govmedchemexpress.com |
| Synonyms | Hexyl 5-amino-4-oxopentanoate hydrochloride, 5-Aminolevulinic acid hexyl ester hydrochloride, HAL, P-1206 | nih.govmedchemexpress.commedkoo.com |
Historical Perspectives and Evolution of Research
The development of Hexaminolevulinate (B171288) hydrochloride is rooted in the broader field of photodynamic diagnosis (PDD), which utilizes photosensitizers to detect neoplastic tissues. nih.govtaylorandfrancis.com Initial research focused on 5-aminolevulinic acid (ALA), a natural precursor in the heme synthesis pathway. nih.govmdpi.com Scientists observed that exogenous administration of ALA led to a preferential accumulation of the fluorescent molecule Protoporphyrin IX (PpIX) in cancerous cells. nih.govmdpi.com
However, the diagnostic efficacy of ALA was limited by its hydrophilic nature, which resulted in poor diffusion across the lipid bilayer of cell membranes. nih.gov This prompted researchers to explore more lipophilic derivatives of ALA to enhance bioavailability and cellular uptake. nih.gov This line of inquiry led to the synthesis of alkyl esters of ALA, including hexaminolevulinate (HAL). nih.gov
Early studies demonstrated that HAL induced a significantly higher concentration of PpIX and produced more intense fluorescence compared to ALA. nih.gov A pivotal multicenter study confirmed the utility of HAL-based fluorescence cystoscopy for improving the detection of superficial bladder cancer, particularly for hard-to-detect carcinoma in situ (CIS) lesions. auajournals.org This foundational research paved the way for its regulatory approval in Europe in 2005 and in the United States by the FDA in 2010, marking a significant milestone in its evolution from a laboratory compound to a clinically applied diagnostic agent. drugbank.comnih.gov
Current Research Landscape and Significance
The primary significance of Hexaminolevulinate (B171288) hydrochloride in the current research landscape is its role as an adjunct to standard white-light cystoscopy for the detection of non-muscle invasive bladder cancer (NMIBC). prnewswire.comnih.gov Numerous clinical trials have established that blue-light cystoscopy (BLC) following HAL instillation significantly improves the detection rate of bladder tumors, especially carcinoma in situ (CIS), when compared to white-light cystoscopy (WLC) alone. nih.govauajournals.orgnih.gov Research has shown that HAL-guided BLC can detect additional tumors missed by WLC, leading to more complete tumor resection. nih.govresearchgate.net
Current research continues to explore and expand the applications of HAL. One area of investigation is its use for ex vivo cancer detection in liquid biopsy samples, such as urine, to develop non-invasive diagnostic tools. griffith.edu.aunih.govresearchgate.net Furthermore, studies are actively examining methods to enhance HAL-induced PpIX fluorescence. This includes research into the use of chemical adjuvants, such as the iron chelator deferoxamine (B1203445) (DFO), which aims to inhibit the final step of heme synthesis and thereby increase the accumulation of fluorescent PpIX. nih.gov
The table below summarizes findings from selected research comparing HAL blue-light cystoscopy with traditional white-light cystoscopy.
| Study Finding | Details | Source(s) |
| Improved Detection of CIS | On a patient basis, the detection rate of carcinoma in situ (CIS) with HAL cystoscopy was 92% (12 of 13 patients), compared to only 3 of 13 patients diagnosed with standard white light. | auajournals.org |
| Increased Overall Detection | In a multicenter study, HAL fluorescence cystoscopy diagnosed 43 out of 45 patients with tumors (96% per-patient sensitivity), whereas white-light cystoscopy diagnosed 33 (73% per-patient sensitivity). | auajournals.org |
| Detection of Additional Lesions | In one study, 15 out of 48 specimens (31.2%) that were negative under white light were revealed to be malignant with HAL-assisted blue light cystoscopy. | nih.gov |
| Superiority in CIS Detection | A study reported a CIS detection rate of 95.7% for BLC, which was significantly higher than the 51% diagnosed with WLC. | nih.gov |
Role of Hexaminolevulinate Hydrochloride As a Protoporphyrin Ix Precursor
Intracellular Conversion to Protoporphyrin IX (PpIX) and Photoactive Porphyrins (PAPs)
Upon administration, hexaminolevulinate hydrochloride, a hexyl ester of 5-aminolevulinic acid (5-ALA), is readily taken up by cells. nih.govmedkoo.com Within the cellular environment, it undergoes a metabolic conversion into protoporphyrin IX (PpIX) and other photoactive porphyrins (PAPs). drugs.comdrugbank.com
Hexaminolevulinate acts as a prodrug, meaning it is an inactive substance that is converted into an active form within the body. researchgate.net It serves as a precursor in the heme biosynthesis pathway, a fundamental process for the production of heme, a component of hemoglobin and various enzymes. nih.govnih.gov By introducing an excess of this precursor, the normal regulatory feedback mechanisms of the heme synthesis pathway are bypassed, leading to an accumulation of the intermediate compound, PpIX. researchgate.netnih.gov
The process begins with the intracellular conversion of hexaminolevulinate to 5-ALA. nih.gov A series of enzymatic reactions then convert 5-ALA into coproporphyrinogen III. nih.gov This molecule is subsequently transported into the mitochondria where it is oxidized by protoporphyrinogen (B1215707) oxidase to form PpIX. nih.gov
A key aspect of hexaminolevulinate's diagnostic utility is the preferential accumulation of PpIX and PAPs in neoplastic cells compared to normal, healthy cells. nih.govdrugbank.comrxlist.com This selectivity is attributed to several factors related to the altered metabolic and enzymatic state of cancer cells. nih.gov
Cancer cells often exhibit increased activity of certain enzymes involved in the initial stages of the heme synthesis pathway, leading to a higher production rate of porphyrins. drugbank.comnih.gov Conversely, the activity of ferrochelatase, the enzyme responsible for converting PpIX into heme by incorporating iron, can be reduced in tumor cells. nih.govnih.govnih.gov This enzymatic imbalance results in a bottleneck at the final step of the heme pathway, causing PpIX to build up within the malignant cells. nih.govnih.govnih.govnih.gov The higher lipophilicity of hexaminolevulinate compared to 5-ALA also contributes to a greater uptake by tumor cells. nih.govnih.gov
Fluorescence Mechanism Under Blue Light Excitation
The accumulated PpIX and PAPs within the neoplastic cells are fluorescent molecules. medsafe.govt.nzhexvix.com When illuminated with blue light of a specific wavelength, they absorb the light energy and are excited to a higher energy state. drugbank.comrxlist.com As they return to their ground state, they release this excess energy in the form of light at a longer wavelength, which is visible as red fluorescence. drugbank.comrxlist.comhexvix.com
The process of photodynamic diagnosis relies on precise wavelengths of light to excite the accumulated photosensitizers and to observe the resulting fluorescence.
| Parameter | Wavelength (nanometers) |
| Excitation Wavelength Range | 360 - 450 nm |
| Secondary Excitation Peak | ~488 nm |
| Emission Wavelength | ~620 - 695 nm |
Data sourced from multiple studies. drugbank.comresearchgate.netnih.govrxlist.com
The excitation of PpIX is most efficient within the blue light spectrum, specifically between 360 and 450 nanometers. drugbank.comrxlist.comfda.gov Some studies also note a secondary excitation peak around 488 nm. researchgate.net The emitted fluorescence from PpIX is in the red region of the visible spectrum, typically observed around 620 to 695 nm. researchgate.netnih.gov
The combination of preferential PpIX accumulation in cancer cells and the subsequent fluorescence under blue light creates a stark visual contrast between malignant and healthy tissue during a cystoscopy. drugbank.comrxlist.comnih.gov Malignant lesions appear as bright red, clearly demarcated areas against the dark blue background of the normal bladder urothelium. drugbank.comrxlist.comhexvix.comfda.gov This enhanced visualization allows for the detection of tumors, including small or flat lesions like carcinoma in situ (CIS), that might be missed under standard white light cystoscopy. biospace.comnih.govmdpi.com The sensitivity of detection is significantly improved with this method. nih.govnih.gov
It is important to note that inflammation can sometimes lead to false positive fluorescence, as inflamed cells may also exhibit some degree of porphyrin accumulation. drugbank.comrxlist.commedsafe.govt.nzhexvix.com
Photodynamic Effects and Reactive Oxygen Species (ROS) Generation
Beyond its diagnostic application in fluorescence imaging, the photoactivation of PpIX can also have therapeutic implications through a process known as photodynamic therapy (PDT). When the accumulated PpIX is excited by light, it can transfer its energy to molecular oxygen present in the surrounding tissue. researchgate.netmdpi.com This energy transfer leads to the formation of highly reactive and cytotoxic molecules known as reactive oxygen species (ROS), most notably singlet oxygen. nih.govnih.govresearchgate.netmdpi.com
The generation of ROS induces cellular damage and can trigger cell death pathways, such as apoptosis and necrosis, in the targeted cancer cells. researchgate.netmdpi.com This forms the basis of PDT, a treatment modality that utilizes a photosensitizer, light, and oxygen to selectively destroy tumor tissue. nih.govnih.govresearchgate.netmdpi.com The photodynamic effects of hexaminolevulinate-induced PpIX are therefore a critical area of research for potential cancer therapies. medkoo.com
Induction of Cell Death Mechanisms in Cancer Cells
Photodynamic therapy (PDT) utilizing hexaminolevulinate initiates cell death primarily through the generation of reactive oxygen species. nih.govlsu.edu The light-induced activation of PpIX accumulated in cancer cells triggers oxidative stress, which can induce multiple forms of cell death, including apoptosis and autophagy. nih.govlsu.edu
Initially, it was thought that PDT primarily caused cell death through necrosis, but later studies demonstrated its ability to trigger apoptosis. nih.gov This programmed cell death is a key mechanism for eliminating neoplastic cells. However, research has revealed a more complex cellular response involving autophagy. nih.govnih.gov Autophagy is a cellular process that can have a dual role; it can act as a survival mechanism by allowing cells to cope with stress, or it can function as a pro-death pathway. lsu.edunih.gov In some cancer cells, autophagy may promote resistance to PDT-induced apoptosis. nih.gov Conversely, in other contexts, particularly when apoptosis is compromised (for example, in Bax-deficient cells), PDT can initiate autophagy as the primary mode of cell death. nih.govlsu.edu Studies have shown that PDT can lead to the downregulation of the anti-apoptotic protein Bcl-2, a change that is associated with the induction of autophagy. nih.govlsu.edu The specific outcome—whether autophagy is cytoprotective or leads to cell death—can be dependent on the dose and specific conditions of the photodynamic therapy. nih.gov
Immune System Modulation and Anti-Tumor Effects
Beyond its direct cytotoxic effects on cancer cells, the use of hexaminolevulinate in conjunction with blue light can modulate the host's immune system, contributing to anti-tumor effects. nih.govnih.gov The cell death induced by the photodynamic effect can trigger a local inflammatory reaction that stimulates an antitumor immune response. nih.gov This immune activation appears to be a significant factor in the therapeutic outcomes observed in preclinical models. nih.gov
A key indicator of an anti-tumor immune response is the infiltration of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment. Research using an orthotopic rat model of bladder cancer has demonstrated that exposure to hexaminolevulinate and blue light (HAL-BLC) leads to a notable anti-tumor effect accompanied by the localization of CD3+ and CD8+ T-cells within the tumor. nih.govnih.govnih.gov This infiltration suggests an active immune response directed against the cancer cells. nih.gov
Table 1: Anti-Tumor Effect of Hexaminolevulinate and Blue Light in an Orthotopic Rat Bladder Cancer Model
| Time Point Post-Procedure | Percentage of Rats with Positive Anti-Tumor Effect | Key Immune Cell Observations | Source |
| 12 Days | 63% | - | nih.govmdpi.com |
| 30 Days | 31% | Localization effect of CD3+ and CD8+ cells observed. | nih.govnih.gov |
| 30 Days (with anti-PD-L1) | 38% | Enhanced anti-tumor effect. | nih.govnih.gov |
The immune response triggered by hexaminolevulinate and blue light is not merely a localized phenomenon. Studies provide evidence of systemic immune activation following the procedure. nih.govnih.govmdpi.com This suggests that the local treatment can have broader, body-wide effects on the immune system's ability to recognize and fight the cancer. mdpi.com The observed anti-tumor effects in animal models are believed to be a direct result of this stimulation of both innate and adaptive immune pathways. nih.gov This systemic activation could explain findings where prior exposure to blue light cystoscopy with hexaminolevulinate had a positive impact on patient outcomes beyond the immediate diagnostic benefits. nih.govmdpi.com
In Vitro Studies of Porphyrin Fluorescence and Accumulation
Hexaminolevulinate, an ester of 5-aminolevulinic acid (ALA), is metabolized within cells to the fluorescent molecule Protoporphyrin IX (PpIX). drugbank.com This process is central to its use in photodynamic diagnosis. In vitro studies have been instrumental in elucidating the dynamics of PpIX accumulation and fluorescence in cancerous versus normal cells.
Studies in Malignant Urothelium
Research has consistently shown that hexaminolevulinate leads to a preferential accumulation of PpIX in neoplastic tissues compared to normal urothelium. drugbank.comnih.gov This selectivity is attributed to alterations in the heme synthesis pathway within cancer cells. nih.gov Specifically, a reduction in ferrochelatase activity, the enzyme that converts PpIX to heme, is thought to be a contributing factor. nih.gov
Studies using bladder cancer cell lines, such as HT1197, have demonstrated significantly higher PpIX fluorescence compared to normal fibroblast cells (HFFF2) after incubation with hexaminolevulinate. nih.gov This difference in fluorescence provides the contrast necessary for distinguishing malignant cells. The lipophilic nature of hexaminolevulinate enhances its penetration into cells compared to 5-ALA, resulting in up to 25 times higher fluorescence. nih.gov This increased bioavailability makes it a highly effective agent for fluorescence cystoscopy. nih.gov
The table below summarizes the comparative fluorescence observed in malignant and normal urothelial cells.
| Cell Type | Condition | Outcome | Reference |
| Malignant Urothelium | Incubation with Hexaminolevulinate | Preferential accumulation of PpIX | drugbank.comnih.gov |
| Bladder Cancer Cells (HT1197) | Incubation with Hexaminolevulinate | Significantly higher PpIX fluorescence | nih.gov |
| Normal Fibroblast Cells (HFFF2) | Incubation with Hexaminolevulinate | Lower PpIX fluorescence compared to cancer cells | nih.gov |
Dose-Dependent PpIX Production in Cell Lines
The production of PpIX in response to hexaminolevulinate administration is a dose-dependent process. Studies have investigated how different concentrations of hexaminolevulinate and incubation times affect PpIX accumulation in various cancer cell lines.
One study examined the effects of the iron chelator deferoxamine (B1203445) (DFO) on hexaminolevulinate-induced PpIX fluorescence in the HT1376 bladder cancer cell line. nih.gov The addition of DFO was found to increase PpIX fluorescence in a dose-dependent manner. nih.gov This is because DFO inhibits the conversion of PpIX to heme by chelating iron, thereby enhancing the accumulation of the fluorescent PpIX. nih.gov
The following table illustrates the dose-dependent effect of DFO on PpIX fluorescence in the HT1376 bladder cancer cell line.
| Cell Line | Adjuvant | Concentration | Incubation Time | Result | Reference |
| HT1376 Bladder Cancer | Deferoxamine (DFO) | 15 µM | 2 hours | Statistically significant increase in PpIX fluorescence | nih.gov |
| HT1376 Bladder Cancer | Deferoxamine (DFO) | 150 µM | 2 hours | Statistically significant increase in PpIX fluorescence | nih.gov |
In Vivo Animal Models and Efficacy Assessment
Animal models have been critical in translating the in vitro findings into a more comprehensive understanding of hexaminolevulinate's effects in a living organism. These studies have focused on efficacy in detecting tumors and potential therapeutic effects.
Orthotopic Bladder Cancer Models
Orthotopic bladder cancer models in rats, where cancer cells are instilled directly into the bladder, provide a clinically relevant system for studying hexaminolevulinate. In these models, the rat bladder cancer cell line AY-27 is often used. mirrorsmed.org Following instillation of hexaminolevulinate into the bladder and illumination with blue light, researchers can assess tumor detection and response. mirrorsmed.org These models have been crucial for evaluating the diagnostic and potential therapeutic efficacy of hexaminolevulinate-mediated photodynamic diagnosis and therapy. mdpi.comnih.govmodulight.comnih.gov
Evaluation of Anti-Tumor Effects
Beyond its diagnostic capabilities, studies in animal models have revealed that hexaminolevulinate in combination with blue light can exert anti-tumor effects. mdpi.comnih.govmodulight.com In an orthotopic rat bladder cancer model, treatment with hexaminolevulinate and blue light resulted in a positive anti-tumor effect in a significant percentage of the animals. mdpi.comnih.gov A delayed anti-tumor effect was observed at 7 and 30 days post-treatment, suggesting a potential systemic immunotherapeutic effect. mirrorsmed.org Immediately after treatment, a statistically significant, albeit weak, increase in apoptotic tumor cells was noted. mirrorsmed.org
The table below details the anti-tumor effects observed in a rat model.
| Time After Treatment | Percentage of Rats with Positive Anti-Tumor Effect (HAL + Blue Light) | Reference |
| 12 Days | 63% | mdpi.comnih.gov |
| 30 Days | 31% | mdpi.comnih.gov |
Immune Modulating Effects in Animal Studies
Recent research has uncovered that hexaminolevulinate-based photodynamic approaches can modulate the immune system. In the same orthotopic rat bladder cancer model, treatment led to changes in the immune cell landscape within the tumor microenvironment. mdpi.comnih.govnih.gov
Specifically, an increase in the localization of CD3+ and CD8+ T-cells around tumor cells was observed 30 days after treatment. mirrorsmed.orgmdpi.comnih.gov Furthermore, a transient increase in the expression of the immune checkpoint molecule PD-L1 on tumor cells was noted 7 days after irradiation. mirrorsmed.org These findings suggest that hexaminolevulinate-mediated photodynamic treatment can induce a systemic immune response. mdpi.comnih.govnih.gov Combining this approach with an immune checkpoint inhibitor, such as an anti-PD-L1 antibody, was shown to enhance the anti-tumor effect, increasing it from 31% to 38% at 30 days. mdpi.comnih.gov These studies highlight the potential for combination therapies to improve outcomes in bladder cancer treatment. mdpi.comnih.gov
The following table summarizes the key immune-modulating effects observed in animal studies.
| Immune Marker | Observation | Time Point | Reference |
| CD3+ and CD8+ cells | Increased localization around tumor cells | 30 days | mirrorsmed.orgmdpi.comnih.gov |
| PD-L1 | Transient increase in expression on tumor cells | 7 days | mirrorsmed.org |
| Anti-PD-L1 Combination | Increased anti-tumor effect | 30 days | mdpi.comnih.gov |
Pharmacokinetic and Pharmacodynamic Characterization in Pre-Clinical Settings
This compound is an ester of the heme precursor aminolevulinic acid (ALA). drugbank.comfda.gov Its design as a more lipophilic compound compared to ALA enhances its ability to penetrate cellular membranes, a critical factor for its action as a photosensitizing agent in photodynamic diagnosis. nih.gov
Following intravesical instillation, this compound is designed to act locally within the bladder. fda.gov The compound readily enters the bladder mucosa and penetrates the intracellular space of the mucosal cells. drugbank.comfda.gov This absorption is facilitated by its greater lipophilicity compared to 5-aminolevulinic acid (ALA), which allows for more efficient passage through the lipid bilayer of cell membranes. nih.gov While the primary site of action is the bladder urothelium, a degree of systemic absorption occurs. Studies in human volunteers using [14C]-labeled hexaminolevulinate determined the systemic bioavailability to be approximately 7% after a one-hour intravesical instillation. medscape.comnih.gov This low level of systemic absorption underscores the predominantly local activity of the agent within the bladder. nih.gov
Table 1: Systemic Bioavailability after Intravesical Administration
| Parameter | Value | Source(s) |
| Mean Bioavailability | 7% | medscape.comnih.gov |
| Bioavailability Range | 5% - 10% | nih.gov |
| Instillation Time | 1 hour | medscape.comnih.gov |
Once inside the cell, this compound undergoes metabolic processing. As an ester derivative, it is hydrolyzed by nonspecific esterases into 5-aminolevulinic acid (ALA). nih.gov This newly formed ALA then enters the natural heme synthesis pathway as a precursor. drugbank.comfda.gov The metabolic process leads to the formation and accumulation of photoactive intermediates, primarily protoporphyrin IX (PpIX) and other photoactive porphyrins (PAPs). fda.govdrugs.com
Pre-clinical and pharmacokinetic studies have characterized the elimination of hexaminolevulinate. An in vitro study demonstrated that the compound undergoes rapid metabolism in human blood. fda.gov The elimination profile is biphasic. drugbank.comfda.gov Data from studies with the radiolabeled compound showed an initial, rapid elimination phase followed by a much slower terminal phase. fda.gov
Table 2: Pharmacokinetic Elimination Parameters
| Parameter | Value | Source(s) |
| Initial Elimination Half-life (t½) | 39 minutes | drugbank.comfda.govmedscape.com |
| Terminal Elimination Half-life (t½) | ~76 hours | drugbank.comfda.govmedscape.com |
| Metabolism | Rapid in human blood | drugbank.comfda.govmedscape.com |
| Erythrocyte Binding | No evidence of significant binding | fda.gov |
A key pharmacodynamic feature of hexaminolevulinate is its preferential accumulation in neoplastic cells compared to normal urothelium. drugbank.comfda.gov This selectivity is fundamental to its function in photodynamic diagnosis. Compared to its parent compound, ALA, hexaminolevulinate provides deeper tissue penetration and improved accumulation in cancerous cells. nih.gov
The mechanism for this preferential accumulation is attributed to alterations in the enzymatic activity within the heme synthesis pathway in neoplastic cells. drugbank.comfda.gov Specifically, a reduction in the activity of the enzyme ferrochelatase is thought to play a role. nih.gov This enzymatic bottleneck leads to increased synthesis of PpIX and/or reduced conversion of PpIX into heme, resulting in a buildup of the photoactive porphyrin within the tumor cells. nih.gov Consequently, hexaminolevulinate induces a higher concentration of PpIX and a fluorescence intensity reported to be twice as high as that achieved with 5-ALA. nih.gov This differential accumulation allows for clear demarcation under blue light, where tumor tissue fluoresces bright red while normal tissue appears dark blue. drugbank.com
Application in Photodynamic Diagnosis (PDD) for Bladder Cancer
This compound is employed as a photosensitizing agent in PDD for bladder cancer. nih.govnih.gov After being instilled into the bladder, it is preferentially absorbed by neoplastic cells. drugbank.com When illuminated with blue light, the accumulated photosensitizer causes malignant tissue to fluoresce, typically appearing as bright pink or red, which contrasts sharply with the dark blue appearance of healthy tissue. drugbank.comwikipedia.org This enhanced visualization aids urologists in identifying tumors that might otherwise be missed.
Adjunct to White Light Cystoscopy (WLC)
Blue light cystoscopy with this compound is used as an adjunct to the standard white light cystoscopy (WLC). drugbank.comnih.gov While WLC is the conventional method for detecting bladder tumors, it has limitations, particularly in identifying flat, aggressive lesions like carcinoma in situ (CIS) and small papillary tumors. nih.govauajournals.org By combining WLC with BLC, clinicians can achieve a more comprehensive examination of the bladder lining. nih.govyoutube.com The U.S. Food and Drug Administration (FDA) has approved this compound for use in conjunction with a photodynamic diagnostic system for the cystoscopic detection of non-muscle invasive papillary bladder cancer. drugbank.com
Enhanced Tumor Detection Rates
The benefit of hexaminolevulinate-guided PDD is particularly pronounced in the detection of CIS, a high-grade, flat lesion that is difficult to visualize with WLC. nih.govnih.govauajournals.org Studies have shown a significantly higher detection rate for CIS with BLC compared to WLC. nih.govnih.govauajournals.orgauajournals.org For instance, one multicenter study found that HAL cystoscopy detected 92% of CIS lesions, while WLC only detected 68%. auajournals.org Another study reported that BLC with Cysview found 35% of patients with CIS tumors that were not detected with WLC alone. cysview.com
While the improvement in detection is most significant for CIS, BLC also enhances the detection of papillary lesions (Ta and T1). nih.govnih.gov However, the proportional increase in detection for these lesions is generally less than that for CIS. nih.govnih.gov
Clinical data consistently shows that BLC with hexaminolevulinate has a higher sensitivity for detecting bladder tumors compared to WLC. nih.govnih.govnih.gov One study reported a sensitivity of 92.3% for BLC versus 80.8% for WLC. nih.gov Another multicenter study found the sensitivity of BLC biopsies to be significantly higher than for WLC (99.1% vs 76.8%). nih.gov
However, the specificity of BLC can be lower than that of WLC, meaning it can sometimes result in more false-positive findings. nih.gov Inflammation, scar tissue from previous procedures, and recent biopsies can all lead to false fluorescence. medscape.com One study noted a specificity of 48% for BLC compared to 49.1% for WLC, a difference that was not statistically significant. nih.gov Another study reported specificities of 81.5% for PDD and 90.5% for WL. nih.gov
Impact on Treatment Decisions and Resection Completeness
The improved detection offered by BLC with hexaminolevulinate has a direct impact on treatment decisions and the completeness of tumor resection. nih.govauajournals.org By identifying additional tumors, particularly aggressive ones like CIS, clinicians can make more informed decisions about the course of treatment, which may include more extensive resection or the use of intravesical therapies. youtube.comauajournals.org
A more complete initial transurethral resection of bladder tumor (TURBT) is associated with a reduced risk of tumor recurrence. nih.govnih.gov By making tumors more visible, BLC helps to ensure that all malignant tissue is removed during the procedure. prnewswire.comresearchgate.net Studies have shown that the use of hexaminolevulinate-guided BLC leads to a more complete resection and is associated with lower recurrence rates. researchgate.netresearchgate.net In one study, 17% of patients received more appropriate treatment due to the findings from PDD. nih.gov
Clinical Trial Data Analysis
The efficacy of this compound in the photodynamic diagnosis of bladder cancer has been evaluated in numerous clinical trials. These studies have consistently demonstrated its superiority over WLC alone in detecting bladder tumors, particularly CIS.
| Study | Total Patients | Detection Method | Tumors Detected | Additional Tumors Detected by BLC |
|---|---|---|---|---|
| Multicenter Spanish Study nih.gov | 305 | BLC (PDD) | 563 | 237 lesions only with PDD |
| Multicenter Spanish Study nih.gov | 305 | WLC | 441 | |
| HeRo Observational Study nih.gov | 96 | BLC | 107/108 | 28.9% superiority of BLC |
| HeRo Observational Study nih.gov | 96 | WLC | 83/108 |
| Study | Detection Method | Sensitivity | Specificity |
|---|---|---|---|
| Korean Study nih.gov | BLC | 92.3% | 48.0% |
| WLC | 80.8% | 49.1% | |
| Multicenter Spanish Study nih.gov | BLC (PDD) | 93.8% | 81.5% |
| WLC | 78.2% | 90.5% | |
| HeRo Observational Study nih.gov | BLC | 99.1% | 36.5% |
| WLC | 76.8% | 30.2% |
| Study | Total Patients with CIS | CIS Lesions Detected by BLC | CIS Lesions Detected by WLC | CIS Detected Only by BLC |
|---|---|---|---|---|
| Fradet et al. auajournals.org | 58 | 104 (92%) | 77 (68%) | 9 patients (16%) |
| Phase III Multicenter Study nih.gov | 26 | - | - | 9 patients (34.6%) |
| UK Single-Centre Study herts.ac.uk | 29 (secondary arm) | 51.7% | 20.7% | - |
Phase I, II, and III Study Outcomes
Clinical trials have consistently demonstrated the benefits of hexaminolevulinate-guided BLC.
Phase I and II Trials: Early phase studies established the foundational evidence for the efficacy and safety of hexaminolevulinate in detecting bladder tumors. These initial trials focused on determining the optimal conditions for the procedure and assessing its diagnostic accuracy.
Phase III Trials: Numerous large-scale, multicenter Phase III trials have provided robust evidence supporting the superiority of BLC with hexaminolevulinate over WLC alone. A prospective, multicenter Phase III study revealed that BLC with hexaminolevulinate detected at least one more tumor than WLC in 29% of patients. nih.gov The detection rates for Ta tumors were significantly higher with BLC (95%) compared to WLC (83%). nih.gov Another Phase III trial involving 814 patients at high risk for recurrence showed that hexaminolevulinate fluorescence cystoscopy significantly improved the detection of Ta and T1 tumors in 16% of patients. nih.gov More recently, a Phase III bridging trial in mainland China with 158 NMIBC patients met its primary endpoint, confirming that BLC with hexaminolevulinate detected at least one histology-confirmed lesion that was missed by WLC. urologytimes.com These studies have consistently shown that BLC leads to the identification of additional tumors, including those that are small or flat (carcinoma in situ or CIS), which are often missed with standard WLC. nih.govnih.govauajournals.org A comparative Phase III study specifically focusing on CIS found that BLC was particularly effective in identifying these challenging lesions. auajournals.orgclinicaltrials.gov
Table 1: Summary of Key Phase III Trial Outcomes for Hexaminolevulinate BLC
| Trial/Study | Number of Patients | Key Findings | Citation(s) |
|---|---|---|---|
| Multicenter Phase III Comparison | Not Specified | BLC detected at least one more tumor than WLC in 29% of patients. Detection rate for Ta tumors was 95% with BLC vs. 83% with WLC. | nih.gov |
| Prospective, Randomized Study | 814 | BLC improved detection of Ta and T1 tumors in 16% of high-risk patients. | nih.gov |
| Phase III Bridging Trial (China) | 158 | Met primary endpoint of detecting at least one histology-confirmed lesion missed by WLC. | urologytimes.com |
| Multicenter CIS Study | 420 | Designed to compare the effectiveness of BLC and WLC in detecting carcinoma in situ. | clinicaltrials.gov |
Meta-Analyses on Detection and Recurrence Rates
Multiple meta-analyses have synthesized the data from individual clinical trials, providing a higher level of evidence for the benefits of hexaminolevulinate-guided BLC.
A systematic review and meta-analysis of photodynamic diagnosis (PDD), which includes BLC with hexaminolevulinate, found that PDD reduced recurrence rates (RR) and improved recurrence-free survival compared to WLC in NMIBC over at least a 2-year follow-up. nih.gov The hazard ratio for recurrence for patients undergoing WLC was 1.14 at 12 months and 1.25 at 24 months, indicating a higher risk of recurrence with WLC. nih.gov Another meta-analysis reported a recurrence relative risk of 0.761 for BLC with hexaminolevulinate-assisted TURBT versus WLC-assisted TURBT. urotoday.com These analyses consistently conclude that the enhanced detection offered by BLC translates into a clinically meaningful reduction in tumor recurrence. nih.govnih.gov
Table 2: Key Findings from Meta-Analyses on Hexaminolevulinate BLC
| Meta-Analysis Focus | Key Findings | Citation(s) |
|---|---|---|
| Detection and Recurrence | PDD reduced recurrence rates and improved recurrence-free survival over at least 2 years compared to WLC. | nih.gov |
| Recurrence Relative Risk | Recurrence relative risk for BLC with HAL-assisted TURBT was 0.761 compared to WLC-assisted TURBT. | urotoday.com |
Cost-Effectiveness Analyses in Clinical Practice
The initial cost of BLC is higher than that of WLC alone due to the cost of the hexaminolevulinate agent and the specialized equipment. nih.gov However, several cost-effectiveness analyses have demonstrated that the use of hexaminolevulinate-guided BLC can be economically favorable in the long run.
One study projected that incorporating hexaminolevulinate into diagnostic cystoscopy results in lower costs over 5 years (30,581). nih.gov This is attributed to a reduction in the need for subsequent treatments and procedures for recurrent tumors. nih.gov Another analysis in a universal healthcare system showed that the 5-year amortized cost of using BLC with hexaminolevulinate was favorable. urotoday.com A study in Sweden found that the introduction of hexaminolevulinate BLC resulted in minimal budget impact and translated to cost savings in intermediate- and high-risk groups from the second year onwards. nih.gov These economic models suggest that the upfront investment in BLC is offset by long-term savings from improved patient outcomes and reduced healthcare resource utilization. nih.govpsu.edu
Considerations for Clinical Implementation and Best Practices
Successful implementation of hexaminolevulinate-guided BLC into clinical practice requires attention to several key factors, including equipment, procedural technique, and personnel training.
Required Cystoscopic Equipment and Imaging Systems
The performance of BLC with hexaminolevulinate necessitates specific equipment that is compatible with fluorescence detection. Standard white light cystoscopes are not sufficient. The procedure requires a cystoscope equipped with both white and blue light sources. cinj.org The blue light, typically in the wavelength range of 360 to 450 nm, is used to excite the protoporphyrin IX that has accumulated in the tumor cells, causing them to fluoresce red. drugbank.comurologytimes.com
Several manufacturers produce the necessary equipment. The KARL STORZ D-Light C PDD system and the Richard Wolf Photodynamic Diagnostic (PDD) system are two commonly used platforms. fortecmedical.comclinicaltrials.govichgcp.net More recent advancements include systems like the i/Blue Imaging System, which allows for the simultaneous display of both white and blue light images, eliminating the need for surgeons to switch between modes. imaginmedical.com The availability of flexible blue light cystoscopes has also expanded the use of this technology to the outpatient and office settings for surveillance cystoscopy. psu.eduyoutube.com
Factors Affecting Fluorescence Detection (e.g., urine/blood)
The quality and accuracy of fluorescence detection can be influenced by several factors. It is crucial to ensure a clean irrigation of the bladder and to control any bleeding from biopsies or resected areas, as blood can interfere with visualization. auajournals.org The presence of significant hematuria can obscure the fluorescence, making it difficult to accurately identify tumors.
Additionally, the experience of the urologist plays a role in distinguishing true fluorescence from false positives, which can be caused by inflammation or other non-malignant conditions. auajournals.org
Training Requirements for Blue Light Cystoscopy
Proper training is essential for urologists and nursing staff to effectively and safely perform BLC with hexaminolevulinate. cinj.orgnih.gov Urologists need to be trained not only in the operation of the specialized cystoscopic equipment but also in the interpretation of the fluorescent images. cinj.org This includes learning to differentiate between the bright pink or red fluorescence of cancerous tissue and the dark blue appearance of healthy tissue, as well as recognizing potential sources of false-positive fluorescence. cinj.orgurologytimes.com
Nursing staff also require training on the proper handling and instillation of the hexaminolevulinate solution and the necessary patient care protocols associated with the procedure. nih.gov A well-trained and coordinated team is crucial for the successful integration of BLC into routine clinical practice. urologytimes.com
Regulatory Science and Approval Pathways
The regulatory journey of this compound reflects its significance in improving the diagnosis of bladder cancer. Its approval by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) was based on a robust portfolio of clinical trial data.
This compound, marketed as Cysview in the United States and Hexvix in Europe, is an optical imaging agent. drugs.comdrugbank.com It is used to enhance the visibility of non-muscle invasive bladder cancer (NMIBC) during a cystoscopy. drugs.comdrugbank.com
U.S. Food and Drug Administration (FDA) Approval:
The FDA initially approved Cysview (this compound) on May 28, 2010. drugbank.comfda.gov The approval was for the cystoscopic detection of non-muscle invasive papillary cancer of the bladder in individuals with a prior cystoscopy that led to suspicion or knowledge of a lesion. drugbank.com This initial approval was specifically for use with a rigid cystoscope as an adjunct to white light cystoscopy (WLC). targetedonc.com
In a significant label expansion, the FDA approved a supplemental new drug application (sNDA) in February 2018. targetedonc.com This approval extended the use of Cysview to the outpatient setting with a flexible cystoscope for detecting recurrent bladder cancer. targetedonc.com The sNDA, which had received a priority review, also greenlit the repetitive use of Cysview. targetedonc.com
European Medicines Agency (EMA) Approval:
In Europe, Hexvix received its first approval in Sweden in September 2004. cision.com This was followed by a broader approval across 26 European Union/European Economic Area countries in March 2005 through the Mutual Recognition Procedure. cision.com The approved indication for Hexvix in Europe is as an adjunct to standard white light cystoscopy to aid in the diagnosis and management of bladder cancer in patients with known or highly suspected cases. hexvix.comhexvix.com The approval was seen as a significant step forward in bladder cancer diagnosis, particularly for the detection of carcinoma in situ (CIS), a highly malignant form that is difficult to visualize with standard WLC. cision.com
Regulatory Approval Timeline for this compound
| Regulatory Body | Brand Name | Approval Date | Indication |
|---|---|---|---|
| FDA | Cysview | May 28, 2010 | Adjunct to white light cystoscopy for the detection of non-muscle-invasive papillary cancer of the bladder in patients with suspected or known lesions based on prior cystoscopy. drugbank.comfda.govdrugs.com |
| FDA (sNDA) | Cysview | February 16, 2018 | Expanded use in the outpatient setting with a flexible cystoscope for detecting bladder cancer recurrence and for repetitive use. targetedonc.com |
| EMA (Initial) | Hexvix | September 2004 | Approved in Sweden for the diagnosis of bladder cancer. cision.com |
| EMA (MRP) | Hexvix | March 2, 2005 | Approved in 26 EU/EEA countries as an adjunct to white light cystoscopy for the diagnosis and management of bladder cancer in patients with known or high suspicion of the disease. cision.com |
Post-marketing surveillance of this compound has been crucial in monitoring its long-term safety and effectiveness in a real-world setting. Following its launch, a significant amount of data has been collected from its widespread clinical use.
A combined analysis of safety data from six controlled clinical trials and over nine years of post-marketing experience, covering more than 200,000 patients, showed that hexaminolevulinate blue light cystoscopy (HAL-BLC) is safe. nih.gov The majority of adverse events reported were mild to moderate and primarily related to the urinary tract, consistent with what would be expected from a standard white light cystoscopy procedure. nih.gov Importantly, no serious adverse events were definitively attributed to HAL-BLC. nih.gov This extensive post-marketing experience has also suggested that the repeated use of this compound appears to be safe. nih.govfda.gov
In the post-marketing period, there have been reports of anaphylactoid shock, hypersensitivity reactions, bladder pain, cystitis, and abnormal urinalysis associated with Cysview use. fda.gov The manufacturer has also proposed the establishment of a voluntary registry to gather more data on the safety of repeated use of this compound in Europe. fda.gov
Beyond the initial approvals in the U.S. and Europe, the manufacturer of this compound, Photocure ASA, has pursued regulatory approvals in other international markets through strategic partnerships. photocure.comphotocure.com
In a significant development, Asieris Pharmaceuticals, a partner of Photocure, announced in November 2024 that the National Medical Products Administration (NMPA) of China had granted marketing approval for Hexvix (this compound for intravesical solution). photocure.com The approved indication is for use in cystoscopy for patients with bladder cancer, including carcinoma in situ, in those with suspected or diagnosed bladder cancer from previous cystoscopies, or for patients undergoing follow-up cystoscopy. photocure.com This approval followed a pilot program for clinical real-world evidence study that began in the first quarter of 2022. photocure.comasieris.com
Photocure also has commercialization partnerships for Hexvix/Cysview in other regions, including Chile, Australia, New Zealand, and Israel. photocure.comphotocure.com The time to approval for new drugs can vary significantly between different regulatory agencies, with the FDA often being faster than the EMA and other international bodies. esmo.orgiqvia.comciteline.com
Selected International Approvals for this compound
| Country/Region | Brand Name | Regulatory Body | Approval Status/Date | Key Information |
|---|---|---|---|---|
| China | Hexvix | NMPA | Approved (November 2024) photocure.com | Approved for cystoscopic detection of bladder cancer, including carcinoma in situ. photocure.com Followed a real-world evidence pilot study. photocure.comasieris.com |
| Canada | Cysview | Health Canada | Approved | Marketed under the brand name Cysview. photocure.com |
| Australia | Hexvix | TGA | Approved | Available through a commercial partnership. photocure.comphotocure.com |
| New Zealand | Hexvix | Medsafe | Approved | Available through a commercial partnership. photocure.comphotocure.com |
| Israel | Hexvix | Ministry of Health | Approved | Available through a commercial partnership. photocure.comphotocure.com |
| Chile | Hexvix | ISP | Approved | Available through a commercial partnership. photocure.comphotocure.com |
Future Directions and Emerging Research
Exploration in Other Oncological Applications Beyond Bladder Cancer
While well-established for photodynamic diagnosis (PDD) of non-muscle invasive bladder cancer (NMIBC), the foundational mechanism of hexaminolevulinate (B171288)—preferential accumulation of photoactive porphyrins in neoplastic cells—is being investigated for other oncological uses. drugbank.comwikipedia.org
Hexaminolevulinate photodynamic therapy (PDT) is emerging as a promising, tissue-preserving alternative for treating Cervical Intraepithelial Neoplasia (CIN), particularly for women of childbearing age who wish to avoid surgical procedures. nih.gov In a randomized, placebo-controlled study involving 262 women with CIN 1/2, a clear dose-dependent effect was observed. nih.gov For women with CIN 2, treatment with a 5% concentration of hexaminolevulinate hydrochloride resulted in a statistically significant response rate of 95% at 3 months, compared to 57% in the placebo group. nih.gov This treatment also showed an encouraging clearance rate of high-risk human papillomavirus (HPV) types 16/18. nih.gov
Another phase IIa study focused on patients with CIN 1 found that after six months, 57% of patients in the HAL-PDT group experienced complete histologic remission, compared to just 25% in a combined placebo and follow-up control group. nih.gov The therapy was well-accepted by patients and demonstrated a favorable safety profile. nih.govnih.gov These findings suggest that HAL-PDT is a promising non-surgical option for managing low-grade CIN lesions. nih.gov
Table 1: Efficacy of Hexaminolevulinate (HAL) Photodynamic Therapy (PDT) in Cervical Intraepithelial Neoplasia (CIN)
| Study Population | HAL Concentration | Primary Outcome | HAL-PDT Response Rate | Placebo/Control Response Rate | Key Finding |
|---|---|---|---|---|---|
| CIN 2 | 5% | Clinical Response at 3 Months | 95% (18/19 patients) | 57% (12/21 patients) | Statistically significant response in CIN 2 patients. nih.gov |
| CIN 1 | Not specified | Complete Histologic Remission at 6 Months | 57% | 25% | Favorable efficacy in low-grade CIN. nih.gov |
The application of photodynamic therapy (PDT) has been explored for Basal Cell Carcinoma (BCC), the most common form of skin cancer. nih.govnih.gov Research in this area has primarily focused on the use of 5-aminolevulinic acid (ALA) and its ester, methyl aminolevulinate (MAL), which are precursors in the same heme biosynthetic pathway that hexaminolevulinate utilizes. nih.govnih.gov Hexaminolevulinate itself is an ester of ALA. drugbank.com
Reviews of randomized controlled trials show that both ALA-PDT and MAL-PDT are safe and effective treatment options for superficial BCC (sBCC) and, to a lesser extent, nodular BCC (nBCC). nih.govdpcj.org While generally less effective than surgical excision, PDT offers superior cosmetic outcomes, which is a significant advantage for tumors located in visible areas like the face. nih.govdpcj.org Studies have demonstrated acceptable efficacy, adverse events, and cosmetic results with follow-up periods extending up to five years. nih.gov The ability of PDT to enhance antitumor immunity in BCC patients is also an area of investigation, suggesting that the treatment may have immune-modulating effects that contribute to its efficacy. nih.gov
Potential for Photodynamic Therapy (PDT)
Beyond its diagnostic use, there is growing interest in the therapeutic potential of hexaminolevulinate as a photosensitizer in photodynamic therapy (PDT). nih.govnih.gov PDT involves the combination of a photosensitizer, a specific wavelength of light, and oxygen to generate reactive oxygen species that selectively destroy cancer cells. nih.gov
Studies in CIN have demonstrated that HAL-PDT can be an effective treatment, leading to histologic remission and clearance of oncogenic HPV. nih.govnih.gov The therapy is noted for being a tissue-preserving alternative, which is particularly valuable in the context of cervical health. nih.gov In bladder cancer research, preclinical studies are exploring whether the photodynamic effect of hexaminolevulinate and blue light, even at the doses used for diagnosis, could have a therapeutic impact by stimulating an anti-tumor immune response. scispace.com This suggests a potential dual role for the compound as both a diagnostic and a therapeutic agent.
Integration with Advanced Imaging Modalities and Technologies
Research is underway to combine hexaminolevulinate-based fluorescence with other advanced imaging techniques to improve diagnostic accuracy. One area of focus is the comparison and potential combination with Narrow Band Imaging (NBI). NBI is an optical imaging technology that enhances the visualization of vascular structures without the need for a photosensitizing agent. nih.gov
Systematic reviews comparing photodynamic diagnosis (PDD) using hexaminolevulinate with NBI have shown that both technologies improve tumor detection rates over standard white-light cystoscopy. nih.govnih.govmdpi.com Some analyses suggest NBI may have superior diagnostic accuracy in certain metrics, though both methods have high false-positive rates. nih.govnih.gov The integration of these technologies could potentially leverage the strengths of both, combining the vascular detail from NBI with the metabolic targeting of HAL-induced fluorescence. Another novel application aims to transfer the principle of photodynamic diagnosis to a non-invasive, liquid biopsy platform. nih.gov This experimental immunosensor technology uses HAL-induced fluorescence to detect cancer cells in bodily fluids like urine, which could represent a significant advance in cancer screening and diagnosis. nih.gov
Long-Term Patient Outcomes and Recurrence Rate Studies
Numerous studies have evaluated the long-term impact of hexaminolevulinate-guided blue-light cystoscopy (BLC) on patient outcomes, particularly recurrence rates in non-muscle invasive bladder cancer (NMIBC). A key prospective, randomized study with a median follow-up of over four years demonstrated a significant improvement in the time to recurrence for patients in the fluorescence cystoscopy group compared to the white light group (16.4 months vs. 9.4 months). nih.govnih.gov This long-term data suggests that the improved tumor detection afforded by BLC leads to a more complete resection, which has a durable effect on disease-free survival. nih.govnih.gov
Meta-analyses and economic models have further supported these findings, showing that while BLC may have higher upfront costs, it can become economically favorable over time due to a reduction in recurrences and subsequent procedures. nih.gov One 5-year model found that the BLC cohort experienced fewer recurrences (63.8% vs. 79.4% in the white light cohort) and realized cumulative cost savings by the fourth year. nih.gov However, not all studies have found a significant difference in long-term recurrence, highlighting the importance of factors like surgical quality and adherence to adjuvant therapy guidelines. dpcj.orgnih.gov
Table 2: Long-Term Recurrence Rates in NMIBC: Blue-Light Cystoscopy (BLC) with Hexaminolevulinate vs. White-Light Cystoscopy (WLC)
| Study | Follow-up Period | Recurrence Rate (BLC/HAL) | Recurrence Rate (WLC) | Key Outcome |
|---|---|---|---|---|
| Grossman et al. (2012) nih.gov | Median ~54 months | 62.0% (Tumor-free: 38%) | 68.2% (Tumor-free: 31.8%) | Median time to recurrence significantly longer in BLC group (16.4 vs 9.4 months). nih.gov |
| Daniltchenkio et al. (as cited in nih.gov) | 5 years | 59% | 75% | Demonstrated lower 5-year recurrence rate with BLC. nih.gov |
| Economic Model (Whitson et al., 2021) nih.gov | 5 years | 63.8% | 79.4% | BLC cohort experienced fewer recurrences and lower mean number of recurrences. nih.gov |
| Hoogeveen et al. (2023) dpcj.orgnih.gov | 60 months | ~38% (for PDD) | ~38% (for WLC) | No significant difference in recurrence rates found in this single-institution study. dpcj.orgnih.gov |
Immunotherapeutic Combinations and Synergistic Approaches
A compelling area of emerging research is the combination of hexaminolevulinate and blue light with immunotherapy, particularly immune checkpoint inhibitors. nih.gov Preclinical studies are investigating whether the localized effect of HAL-assisted fluorescence or PDT can stimulate a systemic anti-tumor immune response that can be potentiated by these agents. nih.govscispace.com
In an orthotopic rat model of bladder cancer, the combination of HAL and blue light with an intravesical anti-PD-L1 checkpoint inhibitor resulted in an increased anti-tumor effect compared to HAL and blue light alone (38% vs. 31% response at 30 days). nih.gov Analysis of the tumor microenvironment in patient samples after BLC-guided tumor resection has shown changes in the immune cell landscape, including a decrease in stromal infiltration of cytotoxic T cells and cells expressing the exhaustion marker PD-1. nih.gov These findings support the hypothesis that HAL and blue light can modulate the tumor immune environment, potentially "priming" it to be more susceptible to the effects of checkpoint inhibitors. scispace.comnih.gov This synergistic approach could represent a novel strategy to enhance treatment efficacy in bladder cancer. nih.govscispace.com
Novel Formulations and Delivery Systems
The advancement of drug delivery technologies offers significant potential to enhance the efficacy of this compound by improving its bioavailability, target selectivity, and residence time at the site of action. Research is increasingly focused on novel formulations that can overcome the limitations of conventional delivery methods. These emerging systems aim to provide controlled and sustained release of the active compound, thereby optimizing the photodynamic diagnosis (PDD) and potential therapeutic applications of hexaminolevulinate.
Thermo-responsive Gels
Thermo-responsive gels are a promising platform for the localized delivery of hexaminolevulinate. These smart polymers exist as a liquid at room temperature, facilitating easy application, and transition to a semi-solid gel at physiological temperatures, such as those found in the female genital tract. nih.govmdpi.com This in-situ gelling property ensures prolonged contact and residence time at the target tissue, potentially improving drug penetration and subsequent protoporphyrin IX (PpIX) accumulation.
One area of investigation has been the use of poloxamer-based thermosetting gels. nih.gov For instance, a formulation using poloxamer 407 has been evaluated for the local delivery of hexylaminolevulinate (HAL), a lipophilic ester of 5-aminolevulinic acid (5-ALA). nih.gov In vitro studies have demonstrated that such hydrogels can provide a more complete release of HAL compared to traditional cream-based vehicles. nih.gov The rheological properties of these gels are critical for their function; a specific formulation of 17.0% poloxamer 407 was identified as optimal, with a sol-gel transition temperature suitable for clinical application. nih.gov This approach is considered advantageous for topical applications, such as to the cervix, where sustained local delivery is beneficial. nih.gov
Table 1: Properties of Poloxamer 407 Thermo-responsive Gel for Hexylaminolevulinate Delivery
| Property | Finding | Source |
| Polymer Concentration | 17.0% Poloxamer 407 | nih.gov |
| Sol-Gel Transition Temp. | 24.8 ± 0.6 °C | nih.gov |
| In Vitro Release | More complete release than conventional creams | nih.gov |
| In Vivo Effect | Tended to increase porphyrin accumulation in nude mice skin | nih.gov |
The development of these hydrogels addresses the stability challenges of aqueous formulations and aims to improve the local bioavailability and therapeutic efficacy of 5-ALA esters like hexaminolevulinate. nih.gov
Other Nanocarrier-based Delivery Systems
Beyond hydrogels, other advanced delivery systems based on nanotechnology are being explored to improve the delivery of photosensitizers for photodynamic therapy. nih.govmdpi.commdpi.com These include nanoparticles and liposomes, which can encapsulate drug molecules, potentially enhancing their solubility, stability, and targeting to diseased tissues. researchgate.netmdpi.com
The rationale for using nanocarriers is to overcome the biological barriers that can limit a drug's effectiveness. nih.gov For instance, the lipid bilayer of cell membranes is relatively impermeable to charged molecules, which can restrict cellular uptake. nih.gov Encapsulating a drug like hexaminolevulinate within a nanocarrier could facilitate its transport into target cells. researchgate.netmdpi.com
While specific research on liposomal or nanoparticle formulations of this compound is still emerging, the principles from other encapsulated photosensitizers are relevant. For example, nanotechnology-based vehicles are being investigated to improve photosensitizer distribution, targeted accumulation, and controlled drug release. nih.gov These systems can be designed to release their payload in response to specific stimuli within the tumor microenvironment, such as pH or enzymes. mdpi.com The encapsulation of photosensitizers in nanoparticles has been shown to improve their performance and tumor selectivity in preclinical models. nih.gov This targeted approach aims to maximize the diagnostic or therapeutic effect while minimizing exposure to healthy tissues.
Q & A
Q. What is the mechanistic basis for using hexaminolevulinate hydrochloride in tumor imaging?
this compound acts as a prodrug that undergoes intracellular conversion to protoporphyrin IX (PpIX), a photosensitizer. PpIX accumulates preferentially in neoplastic cells due to altered heme biosynthesis pathways. Under blue light (360–450 nm), PpIX fluoresces red, enabling precise tumor demarcation . Researchers should standardize illumination parameters (wavelength, intensity) and incubation times (typically 1 hour intravesically) to optimize fluorescence contrast between malignant and normal tissues.
Q. How should stock solutions of this compound be prepared for in vitro studies?
The compound is soluble in water (~100 mg/mL) and organic solvents like DMSO (≥100 mg/mL). For in vitro work, prepare a 50–100 mg/mL DMSO stock solution, aliquot to avoid freeze-thaw cycles, and dilute in aqueous buffers (e.g., PBS). Note that residual organic solvents >1% may affect cellular viability. Pre-test solubility in target media, as aggregation can occur in lipid-rich environments .
Q. What are the critical parameters for designing preclinical studies with this compound?
Key parameters include:
- Dosage : 5% concentration is common in clinical formulations , but in vitro studies may use lower doses (e.g., 0.1–10 mM) .
- Incubation time : 1–2 hours for bladder models; adjust for tissue permeability differences.
- Light activation : Use 360–450 nm light at 10–100 mW/cm². Validate PpIX fluorescence with spectrophotometry or confocal microscopy .
Advanced Research Questions
Q. How can contradictory data on PpIX accumulation in non-malignant tissues be resolved?
Discrepancies may arise from variations in tissue metabolism, inflammation status, or incubation protocols. For example, inflamed urothelium can show PpIX accumulation mimicking tumors . Mitigate false positives by:
- Co-staining with histopathological markers (e.g., CK20 for dysplasia).
- Quantifying PpIX via HPLC to establish threshold fluorescence ratios .
- Incorporating machine learning algorithms to differentiate benign vs. malignant fluorescence patterns .
Q. What methodological gaps exist in toxicity profiling of this compound under light activation?
While the compound itself shows low mutagenicity in standard assays (Ames test, micronucleus test), its photodynamic effects remain understudied. Current gaps include:
Q. How can PpIX production efficiency be optimized across heterogeneous tumor models?
Tumor-specific factors (e.g., pH, enzyme expression) influence PpIX yield. Strategies include:
- Co-administration of iron chelators (e.g., deferoxamine) to inhibit PpIX conversion to heme .
- Liposomal encapsulation to enhance cellular uptake in low-permeability tumors.
- Dose-response profiling : In vivo studies suggest a 100-fold lower effective concentration compared to 5-ALA, but this varies by tumor type . Validate with flow cytometry or fluorescence lifetime imaging (FLIM).
Q. What are the limitations of current clinical trial designs evaluating this compound?
Phase 3 trials often focus on recurrence rates post-transurethral resection (TURBT) but lack long-term data on progression to muscle-invasive disease. Recommendations:
- Include biomarkers (e.g., FGFR3 mutations) to stratify high-risk cohorts.
- Standardize adjuvant therapy protocols to isolate the compound’s efficacy .
- Address inter-observer variability in fluorescence cystoscopy by implementing centralized imaging analysis .
Methodological Considerations
- Storage : Store at -20°C in airtight, light-protected vials. Aqueous solutions are stable for ≤24 hours .
- In vivo dosing : For bladder instillation, use 85 mg in 50 mL saline (clinical standard) . Adjust volume for murine models based on bladder capacity.
- Controls : Include untreated tissues and ALA-treated cohorts to benchmark PpIX fluorescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
